NITD-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

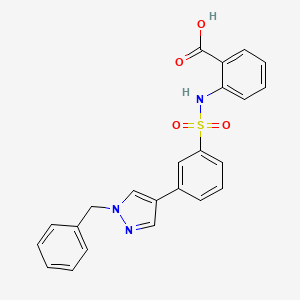

2-[[3-(1-benzylpyrazol-4-yl)phenyl]sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4S/c27-23(28)21-11-4-5-12-22(21)25-31(29,30)20-10-6-9-18(13-20)19-14-24-26(16-19)15-17-7-2-1-3-8-17/h1-14,16,25H,15H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQOBFYGHBBCBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NITD008: A Technical Guide to its Mechanism of Action Against Flaviviruses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NITD008 is a potent adenosine nucleoside analog that exhibits broad-spectrum antiviral activity against a wide range of flaviviruses. Developed as a potential therapeutic, its progression to clinical trials was halted due to toxicity observed in preclinical animal studies.[1] Despite this, NITD008 remains a critical research tool for understanding flavivirus replication and for the development of next-generation antiviral agents. This guide provides an in-depth technical overview of NITD008's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its core functions.

Molecular Mechanism of Action

NITD008 is a synthetic adenosine analog characterized by a carbon substitution for the N-7 of the purine ring and an acetylene group at the 2' position of the ribose sugar.[2][3] Its antiviral activity is contingent on its intracellular conversion to the active triphosphate form, NITD008-TP.

The primary molecular target of NITD008-TP is the viral RNA-dependent RNA polymerase (RdRp), a key enzyme encoded by the non-structural protein 5 (NS5) gene in flaviviruses.[2][4] The mechanism of inhibition is through chain termination of the nascent viral RNA. NITD008-TP, mimicking the natural adenosine triphosphate (ATP), is incorporated into the growing RNA strand by the viral RdRp.[5][6] Upon incorporation, the modified ribose structure of NITD008 prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting further elongation of the viral RNA chain.[2]

This targeted inhibition of viral RNA synthesis effectively suppresses viral replication. Notably, NITD008 demonstrates selectivity for viral RdRp over host cellular polymerases, although off-target effects leading to toxicity have been observed in vivo.[2]

Quantitative Antiviral Activity

NITD008 has demonstrated potent in vitro activity against a diverse panel of flaviviruses. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values from various studies.

Table 1: Antiviral Activity of NITD008 against Mosquito-Borne Flaviviruses

| Virus | Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Dengue Virus 1 (DENV-1) | - | Vero | Yield Reduction | 4-18 | >50 | >2.8-12.5 | [7] |

| Dengue Virus 2 (DENV-2) | New Guinea C | Vero | Plaque Assay | 0.64 | >50 | >78 | [2][8] |

| Dengue Virus 3 (DENV-3) | - | Vero | Yield Reduction | 4-18 | >50 | >2.8-12.5 | [7] |

| Dengue Virus 4 (DENV-4) | - | Vero | Yield Reduction | 4-18 | >50 | >2.8-12.5 | [7] |

| West Nile Virus (WNV) | New York 3356 | Vero | Plaque Assay | ~1 | >50 | >50 | [2] |

| Yellow Fever Virus (YFV) | 17D | Vero | Plaque Assay | ~1 | >50 | >50 | [2] |

| Zika Virus (ZIKV) | GZ01/2016 | Vero | Plaque Assay | 0.241 | >74 | >307 | [5][6] |

| Zika Virus (ZIKV) | FSS13025/2010 | Vero | Plaque Assay | 0.137 | >74 | >540 | [5][6] |

| Hepatitis C Virus (HCV) | Genotype 1b | Huh-7 | Replicon Assay | 0.11 | >50 | >454 | [2][9] |

| Hepatitis C Virus (HCV) | JFH-1 (Genotype 2a) | Huh-7.5.1 | - | 0.0087 | >20 | >2299 | [10] |

Table 2: Antiviral Activity of NITD008 against Tick-Borne Flaviviruses

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Powassan Virus (POWV) | Vero | Plaque Assay | ~1 | >50 | >50 | [2] |

| Alkhurma Hemorrhagic Fever Virus (AHFV) | A549 | CPE Assay | 3.31 | >100 | >30 | [11] |

| Kyasanur Forest Disease Virus (KFDV) | A549 | CPE Assay | 1.42 | >100 | >70 | [11] |

| Omsk Hemorrhagic Fever Virus (OHFV) | A549 | CPE Assay | 0.61 | >100 | >164 | [11] |

| Tick-Borne Encephalitis Virus (TBEV) | A549 | CPE Assay | 0.90 | >100 | >111 | [11] |

Experimental Protocols

The characterization of NITD008's antiviral activity has relied on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.

Viral Titer Reduction Assay (Plaque Assay)

This assay quantifies the infectious virus particles in a sample.

Protocol:

-

Cell Seeding: Plate a susceptible cell line (e.g., Vero or A549) in 12-well plates at a density that will result in a confluent monolayer the following day.[7][11]

-

Infection: The next day, infect the cell monolayers with the flavivirus of interest at a specific multiplicity of infection (MOI), typically 0.1.[2][6]

-

Compound Treatment: Immediately after infection, add fresh culture medium containing two-fold or three-fold serial dilutions of NITD008.[6][11] Include a vehicle-only control.

-

Incubation: Incubate the plates at 37°C for a period appropriate for the virus, usually 48 to 72 hours.[6][11]

-

Harvesting: Collect the culture supernatants.

-

Quantification: Determine the viral titer in the harvested supernatants using a standard plaque assay on fresh cell monolayers.

-

Data Analysis: Plot the reduction in viral titer against the concentration of NITD008 and calculate the EC50 value using non-linear regression analysis.[11]

Cytopathic Effect (CPE) Assay

This assay measures the ability of a compound to protect cells from virus-induced death.

Protocol:

-

Cell Seeding: Seed A549 cells in 96-well opaque white plates.

-

Compound Pre-treatment: Pre-treat the cells with three-fold serial dilutions of NITD008 for 1 hour.[11]

-

Infection: Infect the cells with the virus at an MOI of 0.5.[11]

-

Incubation: Incubate the plates for 72 hours.[11]

-

Viability Measurement: Measure cell viability using a commercial reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[11]

-

Data Analysis: Normalize the luminescence signal from treated, infected cells to that of mock-infected cells and calculate the EC50.[11]

RNA-Dependent RNA Polymerase (RdRp) Assay

This biochemical assay directly measures the inhibition of the viral polymerase.

Protocol:

-

Reaction Setup: A typical reaction contains recombinant DENV-2 NS5 protein (100 nM), an RNA template (500 nM), cold GTP (5 µM), and [α-33P]GTP.[2]

-

Inhibitor Addition: The triphosphate form of NITD008 (ppp-NITD008) is added to the reaction at varying concentrations.[2]

-

Initiation and Incubation: The reaction is initiated and incubated to allow for RNA synthesis.

-

Termination: The reaction is stopped, and the RNA products are precipitated.

-

Analysis: The RNA products are resolved on a denaturing polyacrylamide gel and visualized by autoradiography. The termination of RNA synthesis at specific points upon ppp-NITD008 incorporation confirms the chain termination mechanism.[2][8]

Resistance Profile

Attempts to generate NITD008-resistant Dengue or West Nile viruses in cell culture have been largely unsuccessful, suggesting a high genetic barrier to resistance for these viruses.[6] However, for Hepatitis C virus, a single amino acid substitution in the NS5B polymerase, S282T, has been shown to confer resistance to NITD008.[10] This mutation is located in the active site of the polymerase. Interestingly, the S282T mutation confers a much higher level of resistance to NITD008 compared to another nucleoside inhibitor, Sofosbuvir.[10]

Conclusion

NITD008 is a well-characterized adenosine analog that potently inhibits flavivirus replication by acting as a chain terminator of viral RNA synthesis. Its broad spectrum of activity and high genetic barrier to resistance in several flaviviruses make it an invaluable tool for virological research. While its clinical development was halted due to toxicity, the detailed understanding of its mechanism of action provides a solid foundation for the structure-based design of safer and more effective nucleoside inhibitors for the treatment of flaviviral diseases.

References

- 1. NITD008 - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a small molecule inhibitor targeting dengue virus NS5 RNA-dependent RNA polymerase | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. Adenosine Analog NITD008 Is a Potent Inhibitor of Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Spectrum of activity testing for therapeutics against all four dengue virus serotypes in AG129 mouse models: Proof-of-concept studies with the adenosine nucleoside inhibitor NITD-008 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Resistance analysis and characterization of NITD008 as an adenosine analog inhibitor against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro antiviral activity of adenosine analog NITD008 against tick-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

NITD008: A Technical Guide to a Broad-Spectrum Antiviral Adenosine Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

NITD008 is a potent adenosine nucleoside analog demonstrating broad-spectrum antiviral activity against a range of RNA viruses, most notably flaviviruses such as Dengue, Zika, West Nile, and Hepatitis C viruses. Its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. By acting as a chain terminator, NITD008 effectively halts the synthesis of viral RNA. Despite its promising in vitro and in vivo efficacy, preclinical toxicity findings have impeded its progression to human trials. This guide provides a comprehensive overview of the chemical structure, mechanism of action, antiviral activity, and relevant experimental protocols for NITD008, serving as a valuable resource for researchers in the field of antiviral drug discovery and development.

Chemical Structure and Properties

NITD008, with the IUPAC name (2R,3R,4R,5R)-2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol, is a synthetic nucleoside analog.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₃H₁₄N₄O₄[1] |

| Molecular Weight | 290.28 g/mol [1] |

| CAS Number | 1044589-82-3[1] |

| SMILES | C#C[C@]1(--INVALID-LINK--CO">C@@HO)O[2] |

| Appearance | Solid powder[1] |

| Solubility | Soluble in DMSO[1] |

Mechanism of Action: Targeting Viral RNA-Dependent RNA Polymerase

NITD008 exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[3] As an adenosine analog, NITD008 is metabolized within the host cell to its active triphosphate form. This triphosphate analog then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RdRp. Once incorporated, the modified structure of NITD008 prevents the addition of the next nucleotide, leading to premature termination of the RNA chain and thereby inhibiting viral replication.[3]

Figure 1: Mechanism of action of NITD008.

In Vitro Antiviral Activity

NITD008 has demonstrated potent and broad-spectrum antiviral activity against a variety of RNA viruses in cell culture models. The following tables summarize the reported 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values.

Table 1: Antiviral Activity against Flaviviruses

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Reference |

| Dengue Virus Serotype 2 (DENV-2) | Vero | 0.64 | >50 | [4] |

| Dengue Virus Serotype 1 (DENV-1) | Vero | 18 | >50 | [5] |

| Dengue Virus Serotype 3 (DENV-3) | Vero | 4.6 | >50 | [5] |

| Dengue Virus Serotype 4 (DENV-4) | Vero | 15 | >50 | [5] |

| Zika Virus (ZIKV) | Vero | 0.137 - 0.241 | >100 | [6] |

| West Nile Virus (WNV) | Vero | Not specified, potent inhibition | >50 | [4] |

| Yellow Fever Virus (YFV) | Vero | Not specified, potent inhibition | >50 | [4] |

| Hepatitis C Virus (HCV) | Huh-7 (replicon) | 0.11 | >50 | [4] |

| Tick-borne Encephalitis Virus (TBEV) | A549 | 0.61 - 3.31 | >100 | [7] |

| Kyasanur Forest Disease Virus (KFDV) | A549 | 0.61 - 3.31 | >100 | [7] |

| Omsk Hemorrhagic Fever Virus (OHFV) | A549 | 0.61 - 3.31 | >100 | [7] |

Table 2: Antiviral Activity against Other RNA Viruses

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Reference |

| Murine Norovirus (MNV) | RAW264.7 | 0.91 | 15.7 | [1] |

| Feline Calicivirus (FCV) | CRFK | 0.94 | >120 | [1] |

| Norwalk Virus (Replicon) | HG23 | 0.21 | >120 | [1] |

In Vivo Efficacy and Toxicology

In vivo studies in mouse models have corroborated the antiviral potential of NITD008. However, toxicity observed in preclinical animal studies has been a major hurdle for its clinical development.

Table 3: In Vivo Efficacy of NITD008

| Virus | Animal Model | Dosing Regimen | Key Findings | Reference |

| Dengue Virus Serotype 2 (DENV-2) | AG129 Mice | ≥10 mg/kg, twice daily | Complete protection from lethality, reduced viremia | [5] |

| Dengue Virus Serotype 3 (DENV-3) | AG129 Mice | 20 mg/kg, twice daily | 100% survival vs. 17% in vehicle control | [5] |

| Zika Virus (ZIKV) | A129 Mice | 50 mg/kg | 50% protection from death, significant reduction in peak viremia | [6] |

| West Nile Virus (WNV) | C57BL/6 Mice | 10 and 25 mg/kg, days 1-6 post-infection | Complete protection from clinical symptoms and death | [8] |

Toxicology Summary: While a No Observed Adverse Effect Level (NOAEL) was established in rats at 50 mg/kg/day for one week, toxicity was observed in both rats and dogs with two weeks of daily administration.[2] Adverse effects included weight loss, decreased motor activity, and gastrointestinal issues in dogs, and corneal opacities and blood abnormalities in rats.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays commonly used to evaluate NITD008.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of NITD008 that is toxic to host cells.

Materials:

-

Cell line of interest (e.g., Vero, Huh-7)

-

Complete growth medium

-

96-well cell culture plates

-

NITD008 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.

-

Prepare serial dilutions of NITD008 in complete growth medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the cells and add 100 µL of the diluted NITD008 solutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with only medium as a cell control.

-

Incubate the plate for 48 hours at 37°C with 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value using a dose-response curve.

Plaque Reduction Assay

This assay is used to determine the antiviral efficacy of NITD008 by quantifying the reduction in viral plaques.

Materials:

-

Susceptible cell line (e.g., Vero)

-

Virus stock of known titer

-

6-well or 12-well cell culture plates

-

Infection medium (e.g., DMEM with 2% FBS)

-

NITD008 stock solution

-

Overlay medium (e.g., growth medium containing 1% methylcellulose or agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

-

Seed cells in 6-well plates and grow until they form a confluent monolayer.

-

Prepare serial dilutions of the virus in infection medium.

-

Aspirate the growth medium from the cells and infect the monolayer with 200 µL of each virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.

-

During the incubation, prepare the overlay medium containing various concentrations of NITD008.

-

After the 1-hour adsorption period, remove the virus inoculum and gently wash the cells with PBS.

-

Add 2 mL of the overlay medium with the respective NITD008 concentrations to each well. Include a virus control well with no compound.

-

Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

-

After incubation, fix the cells with 4% formaldehyde for 30 minutes.

-

Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well. The EC₅₀ is the concentration of NITD008 that reduces the number of plaques by 50% compared to the virus control.

Figure 2: Workflow for a plaque reduction assay.

In Vivo Efficacy Study in AG129 Mice

This protocol outlines a general procedure for testing the in vivo efficacy of NITD008 against flaviviruses in the AG129 mouse model (deficient in interferon-α/β and -γ receptors).

Materials:

-

AG129 mice (6-8 weeks old)

-

Virus stock

-

NITD008 formulation for oral gavage

-

Vehicle control

-

Standard animal housing and handling equipment

-

Blood collection supplies

-

Tissue collection and processing reagents

Procedure:

-

Acclimatize AG129 mice to the facility for at least one week before the experiment.

-

Randomly assign mice to treatment and control groups.

-

Infect the mice with a lethal dose of the virus via intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

Initiate treatment with NITD008 (e.g., 10-50 mg/kg) or vehicle control at a specified time point post-infection (e.g., 1 hour). Administer the treatment twice daily by oral gavage for a defined period (e.g., 5-7 days).

-

Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for at least 21 days.

-

Collect blood samples at various time points (e.g., days 2, 4, 6 post-infection) to determine viremia levels by plaque assay or qRT-PCR.

-

At the end of the study or upon euthanasia, collect tissues (e.g., spleen, liver, brain) to determine viral load.

-

Analyze the data for survival rates, changes in body weight, and viral titers in blood and tissues.

Conclusion

NITD008 is a well-characterized adenosine analog with potent, broad-spectrum antiviral activity, particularly against flaviviruses. Its mechanism as a viral RdRp inhibitor is well-established. While preclinical toxicity has halted its clinical development, NITD008 remains an invaluable research tool and a lead compound for the development of safer and more effective nucleoside analog inhibitors for the treatment of viral diseases. The data and protocols presented in this guide are intended to support ongoing research efforts in this critical area of infectious disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Testing antiviral compounds in a dengue mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Spectrum of activity testing for therapeutics against all four dengue virus serotypes in AG129 mouse models: Proof-of-concept studies with the adenosine nucleoside inhibitor NITD-008 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

NITD008: A Technical Guide on its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract: NITD008 is a potent adenosine nucleoside analog developed as a broad-spectrum antiviral agent, primarily targeting flaviviruses. Its discovery marked a significant step in the quest for effective treatments against prevalent global health threats like Dengue, Zika, and West Nile virus. Mechanistically, NITD008 acts as a viral RNA-dependent RNA polymerase (RdRp) inhibitor. Following intracellular phosphorylation, its triphosphate form is incorporated into the nascent viral RNA, leading to premature chain termination and halting replication. While demonstrating remarkable potency and efficacy in both in vitro and in vivo preclinical models, its development was ultimately halted due to toxicity observed in animal studies. This guide provides a comprehensive technical overview of NITD008, detailing its discovery, mechanism of action, spectrum of activity, preclinical data, and the experimental protocols utilized in its evaluation. Despite its clinical discontinuation, NITD008 remains a critical reference compound and a valuable scaffold for the development of next-generation, safer nucleoside analog inhibitors.

Discovery and Chemical Profile

NITD008 was identified by the Novartis Institute for Tropical Diseases (NITD) in Singapore through a dedicated adenosine-based nucleoside approach aimed at discovering inhibitors of the Dengue virus (DENV) RNA-dependent RNA polymerase (RdRp)[1][2]. The screening of over 90 novel adenosine analogs led to the identification of NITD008, a compound with potent anti-DENV activity[1].

Chemically, NITD008 is an adenosine analog characterized by two key structural modifications compared to natural adenosine: a carbon-for-nitrogen substitution at the 7-position of the purine ring (7-deaza-adenosine) and the introduction of an acetylene group at the 2'-C position of the ribose sugar[1][3].

-

IUPAC Name: (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)tetrahydrofuran-3,4-diol[4]

-

Molecular Formula: C₁₃H₁₄N₄O₄[4]

-

Molar Mass: 290.279 g·mol⁻¹[4]

Mechanism of Action

NITD008 is a direct-acting antiviral that functions as a chain terminator of viral RNA synthesis[1][5]. As a nucleoside analog, it is a prodrug that requires intracellular activation.

-

Cellular Uptake and Phosphorylation: NITD008 enters the host cell where it is metabolized by host-cell kinases into its active triphosphate form, ppp-NITD008.

-

RdRp Inhibition: The triphosphate derivative, ppp-NITD008, mimics the natural adenosine triphosphate (ATP) substrate[3][6]. It acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication.

-

Chain Termination: The viral RdRp incorporates ppp-NITD008 into the elongating viral RNA strand. The structural modification at the 2' position of the ribose prevents the formation of the subsequent phosphodiester bond, thereby terminating RNA chain elongation and halting viral replication[1][5][7].

This mechanism of action was confirmed through biochemical primer extension-based RdRp assays, which showed that the triphosphate form of NITD008 directly inhibits DENV RdRp activity[1][8].

In Vitro Antiviral Spectrum of Activity

NITD008 exhibits a broad spectrum of activity, potently inhibiting viruses primarily within the Flaviviridae family, but also showing efficacy against viruses from other families. Its activity is selective, as it does not inhibit non-flaviviruses such as Western equine encephalitis virus (WEEV) and vesicular stomatitis virus (VSV)[1][5].

Data Presentation: Antiviral Potency (EC₅₀) and Cytotoxicity (CC₅₀)

The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values reported for NITD008 against various viruses and cell lines.

Table 1: Activity Against Flaviviridae Family Viruses

| Virus Family | Genus | Virus | Strain / Genotype | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Reference |

| Flaviviridae | Flavivirus | Dengue Virus (DENV-2) | New Guinea C | Vero | 0.64 | >50 | [1][9][10] |

| Flaviviridae | Flavivirus | Dengue Virus (DENV-1 to 4) | Clinical Isolates | BHK-21, A549, Huh-7 | Potent Inhibition | >50 | [1] |

| Flaviviridae | Flavivirus | West Nile Virus (WNV) | - | - | Potent Inhibition | - | [1][4] |

| Flaviviridae | Flavivirus | Yellow Fever Virus (YFV) | - | - | Potent Inhibition | - | [1][4] |

| Flaviviridae | Flavivirus | Powassan Virus (PWV) | - | - | Potent Inhibition | - | [1][4] |

| Flaviviridae | Flavivirus | Zika Virus (ZIKV) | GZ01/2016 | Vero | 0.241 | - | [3] |

| Flaviviridae | Flavivirus | Zika Virus (ZIKV) | FSS13025/2010 | Vero | 0.137 | - | [3] |

| Flaviviridae | Flavivirus | Tick-Borne Encephalitis Virus (TBEV) | - | A549 | 0.14 - 9.2 | >100 | [11] |

| Flaviviridae | Flavivirus | Alkhurma hemorrhagic fever virus (AHFV) | - | A549 | Lower activity | >100 | [11] |

| Flaviviridae | Flavivirus | Kyasanur Forest disease virus (KFDV) | - | A549 | Potent Inhibition | >100 | [11] |

| Flaviviridae | Flavivirus | Omsk hemorrhagic fever virus (OHFV) | - | A549 | Potent Inhibition | >100 | [11] |

| Flaviviridae | Hepacivirus | Hepatitis C Virus (HCV) | Genotype 1b Replicon | - | 0.11 | - | [1] |

| Flaviviridae | Hepacivirus | Hepatitis C Virus (HCV) | Genotype 2a Virus | - | 0.0087 | >20 | [12] |

| Flaviviridae | Hepacivirus | Hepatitis C Virus (HCV) | Genotype 1a/1b/2a Replicon | Huh-7.5 | 0.06 - 0.093 | >20 | [12] |

Table 2: Activity Against Other RNA Virus Families

| Virus Family | Genus | Virus | Strain / System | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Reference |

| Caliciviridae | Norovirus | Murine Norovirus (MNV) | - | RAW264.7 | 0.91 | 15.7 | [13] |

| Caliciviridae | Vesivirus | Feline Calicivirus (FCV) | - | CRFK | 0.94 | >120 | [13] |

| Caliciviridae | Norovirus | Human Norovirus | Norwalk Replicon | Huh7 | 0.21 | >120 | [13] |

| Picornaviridae | Enterovirus | Enterovirus 71 (EV71) | Various | RD, 293T, Vero | Effective Suppression | - | [14] |

In Vivo Efficacy, Pharmacokinetics, and Toxicology

Pharmacokinetics

Pharmacokinetic studies revealed that NITD008 has good in vivo properties and is orally bioavailable, a highly desirable characteristic for an antiviral therapeutic[1][5].

In Vivo Efficacy

NITD008 demonstrated significant efficacy in various animal models of flavivirus infection.

-

Dengue Virus (DENV): In DENV-infected AG129 mice (deficient in type I interferon receptors), oral administration of NITD008 suppressed peak viremia, reduced the elevation of inflammatory cytokines, and completely prevented mortality[1][2][5]. Efficacy was observed against all four DENV serotypes, although the degree of protection varied[2].

-

Zika Virus (ZIKV): In A129 mice challenged with a lethal dose of ZIKV, NITD008 treatment significantly reduced viremia and prevented death[3].

-

West Nile Virus (WNV): Treatment with NITD008 protected mice from WNV infection[11].

Toxicology and Discontinuation of Development

Resistance Profile

The potential for antiviral resistance is a critical aspect of drug development.

-

Hepatitis C Virus (HCV): Resistance to NITD008 was conferred by the S282T mutation in the NS5B polymerase[12].

-

Enterovirus 71 (EV71): Resistance mutations have been documented in the 3A and 3D (polymerase) domains[13].

-

Dengue, West Nile, and Zika Viruses: Notably, studies involving the continuous culturing of DENV, WNV, or ZIKV in the presence of NITD008 did not result in the emergence of drug-resistant viruses, suggesting a higher barrier to resistance for these flaviviruses[3][15].

Conclusion

NITD008 represents a landmark discovery in the field of antiviral research. It established the "proof-of-concept" that a nucleoside inhibitor could be developed for the effective treatment of flavivirus infections[1]. Its broad-spectrum potency, oral bioavailability, and strong in vivo efficacy underscored the potential of targeting the viral RdRp. However, its journey was cut short by an unfavorable toxicity profile in preclinical models. Today, NITD008 serves as an indispensable research tool for studying flavivirus replication and as a benchmark compound for screening new antivirals[3]. Furthermore, its chemical structure provides a valuable scaffold for medicinal chemists to design new, safer adenosine analog derivatives with improved therapeutic windows.

Appendix: Key Experimental Protocols

A.1 In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo)

-

Cell Seeding: Plate cells (e.g., Vero, A549, Huh-7) in 96-well plates at a density of 1 × 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of NITD008 to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for a period corresponding to the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

-

Viability Measurement:

-

MTT Assay: Add MTT solution [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] and incubate for 2-4 hours. Lyse the cells with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and read the absorbance at 570 nm.

-

CellTiter-Glo Assay: Add CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability. After a brief incubation, measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

A.2 Viral Titer / Plaque Reduction Assay

-

Cell Seeding: Plate susceptible cells (e.g., Vero, BHK-21) in 12- or 24-well plates to form a confluent monolayer.

-

Infection: Pre-incubate a known titer of virus (e.g., DENV, ZIKV) with serial dilutions of NITD008 for 1 hour at 37°C.

-

Adsorption: Remove the cell culture medium and add the virus-compound mixture to the cell monolayers. Allow the virus to adsorb for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) mixed with the corresponding concentrations of NITD008.

-

Incubation: Incubate the plates for several days until viral plaques (zones of cell death) are visible.

-

Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques for each compound concentration. Calculate the EC₅₀ value as the concentration of NITD008 that reduces the number of plaques by 50% compared to the vehicle control.

References

- 1. pnas.org [pnas.org]

- 2. Spectrum of activity testing for therapeutics against all four dengue virus serotypes in AG129 mouse models: Proof-of-concept studies with the adenosine nucleoside inhibitor NITD-008 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine Analog NITD008 Is a Potent Inhibitor of Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NITD008 - Wikipedia [en.wikipedia.org]

- 5. An adenosine nucleoside inhibitor of dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenosine - Wikipedia [en.wikipedia.org]

- 7. A Comprehensive Review of the Development and Therapeutic Use of Antivirals in Flavivirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. NITD 008 | Flaviviruses | Tocris Bioscience [tocris.com]

- 11. In vitro antiviral activity of adenosine analog NITD008 against tick-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resistance analysis and characterization of NITD008 as an adenosine analog inhibitor against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. An adenosine nucleoside analogue NITD008 inhibits EV71 proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

A Technical Guide to the Antiviral Spectrum of NITD008

For Researchers, Scientists, and Drug Development Professionals

Introduction: NITD008 is a synthetic adenosine analog that has demonstrated potent, broad-spectrum antiviral activity against a range of RNA viruses.[1] Developed initially as a potential therapeutic for Dengue virus, it functions as a nucleoside inhibitor, targeting the viral RNA-dependent RNA polymerase (RdRp).[2][3] Although its progression to clinical trials was halted due to toxicity observed in preclinical animal studies, NITD008 remains a critical reference compound in antiviral research and a valuable scaffold for the development of next-generation antiviral agents.[1][4] This guide provides a comprehensive overview of its antiviral spectrum, mechanism of action, and the experimental methodologies used to characterize its activity.

Mechanism of Action

NITD008 is a prodrug that requires intracellular phosphorylation by host cell kinases to its active triphosphate form (NITD008-TP). As an adenosine analog, NITD008-TP mimics the natural substrate adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand by the viral RdRp. The modification at the 2' position of the ribose sugar prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating RNA chain elongation and halting viral replication.[3] Resistance to NITD008 in flaviviruses has proven difficult to induce in cell culture, suggesting a high barrier to resistance.[3] However, for Enterovirus 71, resistance mutations have been identified in the viral 3A and 3D polymerase regions.[5][6]

Quantitative In Vitro Efficacy

NITD008 has demonstrated potent activity against a wide array of viruses from different families. The following tables summarize the quantitative data from various in vitro studies.

Table 1: Antiviral Activity against Flaviviridae

| Virus | Strain(s) | Cell Line | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Dengue Virus (DENV-1) | WP74 | Vero | Yield Reduction | 18 | >50 | >2.8 | [7] |

| Dengue Virus (DENV-2) | New Guinea C, D2S10 | Vero | Titer Reduction | 0.64 | >50 | >78 | [2][3][8] |

| Dengue Virus (DENV-2) | D2S10 | Vero | Yield Reduction | 4.2 | >50 | >11.9 | [7] |

| Dengue Virus (DENV-3) | C0360/94 | Vero | Yield Reduction | 4.6 | >50 | >10.9 | [7] |

| Dengue Virus (DENV-4) | 703-4, TVP-376 | Vero | Yield Reduction | 9.8 - 15 | >50 | >3.3 | [7] |

| Zika Virus (ZIKV) | GZ01/2016 | Vero | Titer Reduction | 0.241 | >50 | >207 | [9] |

| Zika Virus (ZIKV) | FSS13025/2010 | Vero | Titer Reduction | 0.137 | >50 | >365 | [9] |

| West Nile Virus (WNV) | New York 3356 | Vero | Titer Reduction | Reported Potent | >50 | - | [2][3] |

| Yellow Fever Virus (YFV) | 17D | Vero | Titer Reduction | Reported Potent | >50 | - | [2][3] |

| Hepatitis C Virus (HCV) | Genotype 1b | Huh-7 | Replicon (Luciferase) | 0.11 | >50 | >454 | [2][3][8] |

| Powassan Virus (PWV) | 64-7062 | Vero | Titer Reduction | Reported Potent | >50 | - | [2] |

| Tick-Borne Encephalitis Virus (TBEV) | - | A549 | CPE Assay | 0.14 - 9.2 | >100 | >10.9 | [10] |

| Alkhurma Hemorrhagic Fever Virus (AHFV) | - | A549 | CPE Assay | 3.31 | >100 | >30 | [10] |

| Kyasanur Forest Disease Virus (KFDV) | - | A549 | CPE Assay | 0.61 | >100 | >164 | [10] |

| Omsk Hemorrhagic Fever Virus (OHFV) | - | A549 | CPE Assay | 0.81 | >100 | >123 | [10] |

Table 2: Antiviral Activity against Other Virus Families

| Virus Family | Virus | Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Caliciviridae | Murine Norovirus (MNV) | - | RAW264.7 | Plaque Reduction | 0.91 | 15.7 | 17.2 | [4] |

| Caliciviridae | Feline Calicivirus (FCV) | - | CRFK | Plaque Reduction | 0.94 | >120 | >127.6 | [4] |

| Caliciviridae | Human Norovirus | Norwalk | HG23 | Replicon (RT-qPCR) | 0.21 | >120 | >571.4 | [4] |

| Picornaviridae | Enterovirus 71 (EV71) | - | Vero | Titer Reduction | 0.67 | 119.97 | 179 | [5][6] |

| Picornaviridae | Coxsackievirus A16 (CV-A16) | - | - | - | Potent | - | - | [5] |

Note: Viruses against which NITD008 showed no activity include Western equine encephalitis virus (WEEV) and vesicular stomatitis virus (VSV), demonstrating its specificity for certain virus families.[3]

In Vivo Efficacy

The efficacy of NITD008 has been evaluated in several animal models, primarily using AG129 mice, which lack interferon-α/β and -γ receptors and are thus highly susceptible to viral infections.

Table 3: Summary of In Vivo Studies

| Virus | Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |

| Dengue Virus (DENV-2) | AG129 Mice | ≥10 mg/kg, oral | Reduced peak viremia >4.8-fold; complete protection from death. | [2][7] |

| Zika Virus (ZIKV) | A129 Mice | 50 mg/kg, oral | Decreased peak viremia 2.6-fold; protected 50% of mice from death. | [9] |

| Enterovirus 71 (EV71) | AG129 Mice | 5 mg/kg, oral, twice daily for 4 days | Reduced viral loads in organs; completely prevented clinical symptoms and death. | [5][6] |

| West Nile Virus (WNV) | C57BL/6 Mice | 10 mg/kg, intraperitoneal | Significantly reduced mortality when administered early in the infection. | [11] |

Experimental Protocols

The antiviral activity of NITD008 has been determined using a variety of standard virological assays. Below are detailed methodologies for key experiments.

Viral Titer / Yield Reduction Assay

This assay is the gold standard for quantifying the ability of a compound to inhibit the production of infectious virus particles.

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero, A549) in 12- or 24-well plates to achieve a confluent monolayer (e.g., 4 x 10⁵ cells/well) after 24 hours of incubation.[2]

-

Infection: Aspirate the culture medium and infect the cells with the virus at a specific multiplicity of infection (MOI), typically 0.1, for 1-2 hours to allow for viral attachment.[2][9]

-

Compound Treatment: Remove the viral inoculum. Add fresh culture medium containing serial dilutions of NITD008 or a vehicle control (e.g., 0.5% DMSO).

-

Incubation: Incubate the plates for a period appropriate for the virus replication cycle (e.g., 48 hours for Dengue virus, 16 hours for VSV).[2]

-

Supernatant Collection: Collect the culture supernatants, which contain the progeny virus.

-

Quantification: Determine the viral titer in the collected supernatants using a plaque assay or TCID₅₀ assay on a fresh monolayer of cells.[9][10]

-

Data Analysis: Calculate the EC₅₀ value, which is the concentration of NITD008 required to reduce the viral titer by 50% compared to the vehicle control, using non-linear regression analysis.[7]

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced death or morphological changes.

-

Cell Seeding: Seed host cells (e.g., A549) in 96-well plates (e.g., 2 x 10⁴ cells/well).[10]

-

Compound Pre-treatment: After cell attachment, pre-treat the cells with serial dilutions of NITD008 for 1 hour.[10]

-

Infection: Infect the cells with the virus at an MOI of 0.5. Include mock-infected wells for cytotoxicity assessment.[10]

-

Incubation: Incubate the plates for 3-5 days, or until significant CPE is observed in the virus control wells.[10]

-

Viability Measurement: Quantify cell viability using a colorimetric or fluorometric assay, such as CellTiter-Glo®, which measures ATP content.[10]

-

Data Analysis: Calculate the EC₅₀ (concentration to inhibit 50% of virus-induced CPE) and CC₅₀ (concentration to cause 50% cytotoxicity in mock-infected cells). The Selectivity Index (SI = CC₅₀/EC₅₀) is then determined.[10]

Summary of Antiviral Spectrum

NITD008's activity spans multiple clinically relevant virus families, underscoring its broad-spectrum potential. Its primary strength lies in its potent inhibition of the Flaviviridae family, but significant activity is also observed against members of the Caliciviridae and Picornaviridae families.

References

- 1. NITD008 - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Inhibition of Enterovirus 71 by Adenosine Analog NITD008 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectrum of activity testing for therapeutics against all four dengue virus serotypes in AG129 mouse models: Proof-of-concept studies with the adenosine nucleoside inhibitor NITD-008 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. In vitro antiviral activity of adenosine analog NITD008 against tick-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combined treatment of adenosine nucleoside inhibitor NITD008 and histone deacetylase inhibitor vorinostat represents an immunotherapy strategy to ameliorate West Nile virus infection - PMC [pmc.ncbi.nlm.nih.gov]

NITD008: A Technical Guide on its Potential as a Dengue Virus Therapeutic

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of NITD008, an adenosine analog investigated as a potent inhibitor of the Dengue virus (DENV). It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used for its evaluation. While NITD008 has shown significant promise in inhibiting DENV replication, its development has been hampered by toxicity concerns in animal models.[1] Nevertheless, it remains a critical tool for flavivirus research and a foundational case study for the development of nucleoside inhibitors.

Core Mechanism of Action: Chain Termination of Viral RNA Synthesis

NITD008 is an adenosine nucleoside analog that exerts its antiviral effect by targeting the Dengue virus RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication.[2][3] The mechanism involves several key steps:

-

Cellular Uptake and Phosphorylation: Once inside the host cell, NITD008 is metabolized by host cell kinases into its active triphosphate form (ppp-NITD008).

-

Competitive Inhibition of RdRp: The triphosphate form of NITD008 mimics the natural adenosine triphosphate (ATP) and competes for incorporation into the nascent viral RNA strand by the DENV RdRp.

-

RNA Chain Termination: Upon incorporation, NITD008 acts as a chain terminator, halting the elongation of the viral RNA.[2][3][4] This premature termination prevents the synthesis of functional viral genomes, thereby inhibiting viral replication.

Biochemical assays using a primer extension-based RdRp assay have confirmed that the triphosphate form of NITD008 directly inhibits the polymerase activity of DENV.[2]

Caption: Mechanism of action for NITD008 against Dengue virus.

Quantitative Data Presentation

NITD008 has demonstrated potent antiviral activity against all four serotypes of Dengue virus in various cell lines. It also exhibits a broad spectrum of activity against other flaviviruses, including West Nile virus, Yellow Fever virus, and Zika virus.[1][2][4][5] The compound generally shows low cytotoxicity in cell culture, leading to a favorable selectivity index.

| Virus/Cell Line | Parameter | Value (µM) | Reference |

| DENV-2 (New Guinea C) | EC₅₀ | 0.64 | [2][6] |

| DENV-2 (D2S10) | IC₅₀ | 4.2 | [7] |

| DENV-1 (WP74) | IC₅₀ | 18.0 | [7] |

| DENV-3 (C0360/94) | IC₅₀ | 4.6 | [7] |

| DENV-4 (703-4) | IC₅₀ | 15.0 | [7] |

| Hepatitis C Virus (HCV) Replicon | EC₅₀ | 0.11 | [2] |

| Vero Cells | CC₅₀ | > 50 | [2] |

| A549 Cells | CC₅₀ | > 100 | [6] |

| RAW264.7 Cells (Murine) | CC₅₀ | 15.7 | [8][9] |

EC₅₀: 50% effective concentration. IC₅₀: 50% inhibitory concentration. CC₅₀: 50% cytotoxic concentration.

Pharmacokinetic studies in mice have shown that NITD008 is orally bioavailable and possesses favorable properties for in vivo applications.[2]

| Parameter | Route | Value | Unit |

| Elimination Half-life (t½) | IV | 4.99 | hours |

| Volume of Distribution (Vd) | IV | 3.71 | L/kg |

| Systemic Clearance (CL) | IV | 31.11 | mL/min/kg |

| Oral Bioavailability (F) | PO | 20 | % |

NITD008 has been evaluated in AG129 mice, which lack interferon-α/β and -γ receptors and are susceptible to DENV infection. Treatment with NITD008 resulted in a significant reduction in viral load and protection from mortality.

DENV-2 (TSV01) Viremia Model [2][5]

| Oral Dose (mg/kg, twice daily) | Peak Viremia Reduction (Fold) | Plasma NS1 Reduction (Fold) |

| 3 | 1.8 | 1.5 |

| 10 | 5.0 | 3.0 |

| 25 | 10.0 | 6.0 |

| 50 | 35.0 | 14.0 |

DENV-2 (D2S10) Lethal Model [2]

| Oral Dose (mg/kg, twice daily) | Peak Viremia Reduction (Fold) | Survival Rate |

| 1 | No significant change | 0% |

| 3 | 1.6 | Partial Protection |

| 10 | 4.8 | 100% |

| 25 | 6.4 | 100% |

| 50 | 6.0 | 100% |

Studies have also shown that the efficacy of NITD008 can vary between DENV serotypes in the AG129 model. For instance, a 20mg/kg dose provided complete protection against DENV-3, significant protection against DENV-2, but only extended the mean day to death without significantly increasing survival for DENV-1 and DENV-4.[7][10]

Experimental Protocols

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles in cell culture.

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero or BHK-21 cells) in 12-well plates and grow to form a monolayer.[7]

-

Infection: Infect the cell monolayers with the desired DENV serotype at a specific multiplicity of infection (MOI), typically 0.1.[5]

-

Compound Treatment: Immediately after infection, wash the cells and add a culture medium containing serial dilutions of NITD008.

-

Incubation: Incubate the plates for a defined period (e.g., 48 hours) at 37°C to allow for viral replication.[7]

-

Supernatant Harvest: Collect the culture supernatant, which contains progeny virus particles.

-

Quantification: Determine the viral titer in the harvested supernatant using a plaque assay on a fresh monolayer of cells (e.g., BHK-21). The number of plaque-forming units (PFU) per milliliter is calculated.

-

Data Analysis: Plot the percentage of viral titer reduction against the compound concentration to determine the EC₅₀ value.

Caption: Workflow for an in vitro viral titer reduction assay.

This protocol assesses the in vivo efficacy of NITD008 against DENV infection.

-

Animal Model: Use AG129 mice, which are deficient in both type I and type II interferon receptors.[2][5]

-

Infection: Infect mice with a lethal or viremia-inducing strain of DENV (e.g., DENV-2 strains TSV01 or D2S10) via intraperitoneal or intravenous injection.[2][5]

-

Treatment Regimen:

-

Initiate treatment immediately after infection.

-

Administer NITD008 orally (p.o.) via gavage, typically twice daily for a specified duration (e.g., 5-7 days).[5]

-

A vehicle control group (e.g., citrate buffer) must be included.

-

-

Monitoring and Sample Collection:

-

Endpoint Analysis:

-

Viremia: Quantify viral RNA in the serum using quantitative reverse transcription PCR (qRT-PCR).

-

Cytokines: Measure levels of cytokines like TNF-α and IL-6 in the serum using ELISA.[5]

-

Survival: Record mortality over the course of the study (typically 14-21 days).

-

-

Data Analysis: Compare the viremia, cytokine levels, and survival curves between the NITD008-treated groups and the vehicle control group.

Caption: Workflow for an in vivo efficacy study in AG129 mice.

Safety and Toxicity

Despite its potent antiviral activity, NITD008's progression to human trials has been halted due to toxicity observed in preclinical animal studies.[1] While a No-Observed-Adverse-Effect-Level (NOAEL) was achieved in rats dosed orally at 50 mg/kg daily for one week, a NOAEL could not be established in longer-term (2-week) studies in either rats or dogs.[2][3] These safety findings underscore the challenges in developing nucleoside analogs with a sufficiently wide therapeutic window for clinical use.

Conclusion

NITD008 is a potent adenosine analog inhibitor of Dengue virus and other flaviviruses, acting as a chain terminator of the viral RdRp. It has demonstrated significant efficacy in both in vitro and in vivo models, effectively reducing viral replication and preventing mortality in DENV-infected mice.[2] However, unresolved toxicity issues in preclinical animal models have prevented its advancement into clinical development.[1][3] NITD008 remains an invaluable research compound and a critical proof-of-concept, demonstrating that nucleoside inhibitors can be a viable strategy for treating flavivirus infections and paving the way for the development of next-generation antivirals with improved safety profiles.

References

- 1. NITD008 - Wikipedia [en.wikipedia.org]

- 2. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An adenosine nucleoside inhibitor of dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Spectrum of activity testing for therapeutics against all four dengue virus serotypes in AG129 mouse models: Proof-of-concept studies with the adenosine nucleoside inhibitor NITD-008 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Adenosine Analogue NITD008 has Potent Antiviral Activity against Human and Animal Caliciviruses [mdpi.com]

- 9. The Adenosine Analogue NITD008 has Potent Antiviral Activity against Human and Animal Caliciviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dengue mouse models for evaluating pathogenesis and countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Inhibition of Viral RNA-Dependent RNA Polymerase by NITD008

For Researchers, Scientists, and Drug Development Professionals

Abstract

NITD008 is a potent adenosine nucleoside analog that demonstrates broad-spectrum antiviral activity by inhibiting the RNA-dependent RNA polymerase (RdRp) of various viruses, particularly within the Flaviviridae family. This technical guide provides a comprehensive overview of NITD008, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to support researchers and drug development professionals in the study and potential application of nucleoside inhibitors against viral pathogens.

Introduction

RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication of many RNA viruses and represents a prime target for antiviral drug development due to its absence in host cells.[1] NITD008, an adenosine analog, has been identified as a selective inhibitor of several flaviviruses, including Dengue virus (DENV), West Nile virus (WNV), Zika virus (ZIKV), and Hepatitis C virus (HCV), as well as viruses from other families like Caliciviridae and Picornaviridae.[1][2][3] Its mechanism of action involves acting as a chain terminator during viral RNA synthesis.[2][4] Although preclinical toxicity findings have hindered its advancement to clinical trials for some applications, NITD008 remains a valuable research tool for understanding viral replication and developing novel antiviral strategies.[3][5]

Mechanism of Action

NITD008 is a prodrug that, once inside a host cell, is converted into its active triphosphate form (ppp-NITD008). This active metabolite mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand by the viral RdRp. The key structural modifications in NITD008, a carbon substitution for N-7 of the purine and an acetylene group at the 2' position of the ribose, prevent the formation of a phosphodiester bond with the subsequent nucleotide, thereby terminating the elongation of the viral RNA chain.[2][6]

References

- 1. The Adenosine Analogue NITD008 has Potent Antiviral Activity against Human and Animal Caliciviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NITD008 - Wikipedia [en.wikipedia.org]

- 4. Adenosine - Wikipedia [en.wikipedia.org]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

The Adenosine Analogue NITD008: A Comprehensive Technical Guide to its Broad-Spectrum Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

NITD008, a novel adenosine analogue, has demonstrated potent and broad-spectrum antiviral activity against a range of RNA viruses, positioning it as a significant compound of interest in the development of antiviral therapeutics. This technical guide provides an in-depth overview of the core data surrounding NITD008's efficacy, its mechanism of action, and the experimental protocols utilized in its evaluation. Quantitative data from numerous studies are summarized, and key experimental workflows and signaling pathways are visualized to offer a clear and comprehensive understanding of this promising antiviral agent. Although preclinical studies have indicated toxicity concerns that have impeded its progression to clinical trials, NITD008 remains a valuable research tool and a scaffold for the development of safer, next-generation antiviral drugs.[1][2][3]

Introduction

The emergence and re-emergence of viral pathogens present a continuous and significant threat to global public health. The development of broad-spectrum antiviral agents is a critical strategy to combat these threats. NITD008, an adenosine nucleoside analogue, was initially developed as an inhibitor for Dengue virus (DENV).[3][4] Subsequent research has revealed its potent inhibitory effects against a wide array of other RNA viruses, including members of the Flaviviridae, Caliciviridae, and Picornaviridae families.[1][3] This document serves as a technical guide for researchers, scientists, and drug development professionals, consolidating the available data on NITD008's antiviral profile, detailing the experimental methodologies for its assessment, and visualizing its mechanism of action and experimental workflows.

Quantitative Antiviral Activity of NITD008

The antiviral efficacy of NITD008 has been quantified against a diverse panel of viruses. The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50) from various in vitro studies.

Table 1: Antiviral Activity against Flaviviridae

| Virus | Strain(s) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Dengue Virus (DENV-1) | Not Specified | Vero | 4-18 | >50 | >2.8-12.5 | [5] |

| Dengue Virus (DENV-2) | New Guinea C | Vero | 0.64 | >50 | >78.1 | [4][6][7][8] |

| Dengue Virus (DENV-3) | Not Specified | Vero | 4-18 | >50 | >2.8-12.5 | [5] |

| Dengue Virus (DENV-4) | Dakar HD34460 | Vero E6 | 0.12 | >50 | >416.7 | [5][6] |

| West Nile Virus (WNV) | New York 3356 | Vero | Not Specified | >50 | Not Specified | [4][9] |

| Yellow Fever Virus (YFV) | 17D vaccine strain | Vero | Not Specified | >50 | Not Specified | [4] |

| Powassan Virus (PWV) | strain 64–7062 | Vero | Not Specified | >50 | Not Specified | [4] |

| Zika Virus (ZIKV) | GZ01/2016 | Vero | 0.241 | >20 | >83 | [10][11] |

| Zika Virus (ZIKV) | FSS13025/2010 | Vero | 0.137 | >20 | >146 | [6][10][11] |

| Hepatitis C Virus (HCV) | Genotype 1b (replicon) | Huh-7 | 0.11 | >50 | >454.5 | [4][6][8] |

| Hepatitis C Virus (HCV) | Genotype 2a (JFH-1) | Huh-7 | 0.0087 | >20 | >2298.9 | [12] |

| Kyasanur Forest Disease Virus (KFDV) | Not Specified | A549 | 0.14 - 3 | >100 | >33.3 - 714.3 | [13] |

| Omsk Hemorrhagic Fever Virus (OHFV) | Not Specified | A549 | 0.14 - 9 | >100 | >11.1 - 714.3 | [13] |

| Tick-borne Encephalitis Virus (TBEV) | Not Specified | A549 | 0.14 - 9.2 | >100 | >10.9 - 714.3 | [13] |

| Alkhurma Hemorrhagic Fever Virus (AHFV) | Not Specified | A549 | 3 - 9 | >100 | >11.1 - 33.3 | [13] |

Table 2: Antiviral Activity against Caliciviridae

| Virus | Strain/System | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Feline Calicivirus (FCV) | F-9 strain | CRFK | 0.94 | >120 | ≥127.6 | [1][3][14] |

| Murine Norovirus (MNV) | CW1 strain | RAW264.7 | 0.91 | 15.7 | 17.2 | [1][3][14] |

| Norwalk Virus | Replicon | Huh7 (HG23) | 0.21 | >120 | ≥571.4 | [1][3][14] |

Table 3: Antiviral Activity against Other Viruses

| Virus Family | Virus | Strain(s) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Picornaviridae | Enterovirus 71 (EV71) | Not Specified | RD | 0.67 | >20 | >29.8 | [1] |

| Hepeviridae | Hepatitis E Virus (HEV) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

Mechanism of Action

NITD008 is a nucleoside analogue that targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[4][15] Upon entry into the host cell, NITD008 is metabolized to its active triphosphate form (ppp-NITD008). This active form then competes with the natural adenosine triphosphate (ATP) for incorporation into the newly synthesized viral RNA strand by the RdRp. The incorporation of ppp-NITD008 leads to premature chain termination, thus halting viral RNA synthesis.[4][15] This mechanism of action is consistent across the different susceptible viruses. Studies have shown that it is challenging for viruses to develop resistance to NITD008 in cell culture.[4][10]

References

- 1. mdpi.com [mdpi.com]

- 2. NITD008 - Wikipedia [en.wikipedia.org]

- 3. The Adenosine Analogue NITD008 has Potent Antiviral Activity against Human and Animal Caliciviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Spectrum of activity testing for therapeutics against all four dengue virus serotypes in AG129 mouse models: Proof-of-concept studies with the adenosine nucleoside inhibitor NITD-008 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Combined treatment of adenosine nucleoside inhibitor NITD008 and histone deacetylase inhibitor vorinostat represents an immunotherapy strategy to ameliorate West Nile virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Adenosine Analog NITD008 Is a Potent Inhibitor of Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resistance analysis and characterization of NITD008 as an adenosine analog inhibitor against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro antiviral activity of adenosine analog NITD008 against tick-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Adenosine Analogue NITD008 has Potent Antiviral Activity against Human and Animal Caliciviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An adenosine nucleoside inhibitor of dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preclinical Toxicity and Safety of NITD008

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the preclinical toxicity and safety profile of NITD008, an adenosine nucleoside analog developed as a potent inhibitor of flaviviruses. While demonstrating significant antiviral efficacy, its progression to clinical trials was halted due to toxicity observed in animal studies.[1] This guide consolidates available data on its safety pharmacology, cytotoxicity, and in vivo toxicity, providing detailed experimental context for drug development professionals.

Executive Summary

NITD008 is an adenosine analog that functions as a chain terminator for viral RNA-dependent RNA polymerase (RdRp), exhibiting broad-spectrum activity against dengue virus (DENV), West Nile virus, Zika virus, and other flaviviruses.[1][2] In vitro safety pharmacology screens across more than 150 assays, including tests for genotoxicity and cardiovascular toxicity, revealed no significant liabilities.[2] However, dose- and duration-dependent toxicity was identified in repeat-dose in vivo studies in rats and dogs, ultimately preventing its clinical development.[2] Key findings included irreversible corneal opacities in rats and gastrointestinal distress in dogs after two weeks of daily dosing.[2] This guide details the quantitative data and experimental protocols from these pivotal preclinical safety assessments.

Mechanism of Action

NITD008 is a prodrug that, once inside a host cell, is converted to its active triphosphate form (ppp-NITD008). This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). By incorporating into the nascent viral RNA strand, it causes premature chain termination, thereby halting viral replication.[2]

Caption: Mechanism of action for NITD008 antiviral activity.

In Vitro Safety & Toxicology Profile

NITD008 underwent extensive in vitro testing to identify potential safety liabilities early in development.

Safety Pharmacology Panel

A broad panel of over 150 biochemical assays was conducted to assess off-target activity. The compound showed a clean profile with no significant inhibition observed in key safety-related assays.[2]

| Table 1: In Vitro Safety Pharmacology Panel Summary | |

| Assay Type | Target / Test System |

| Genotoxicity | Ames Test |

| Mutagenicity | Micronucleus Assay |

| Cardiovascular Toxicity | hERG Channel Assay |

| Drug-Drug Interaction | Cytochrome P450 (CYP450) Inhibition |

| General Off-Target | Various Receptors, Ion Channels, Kinases |

Cytotoxicity

The cytotoxic potential of NITD008 was evaluated in various cell lines. Toxicity was observed to be cell-line dependent.

| Table 2: In Vitro Cytotoxicity Data | ||

| Cell Line | Description | CC₅₀ (50% Cytotoxic Concentration) |

| RAW264.7 | Murine Macrophage | 15.7 µM[3] |

| Vero | African Green Monkey Kidney | > 50 µM[2] |

| HEK293 | Human Embryonic Kidney | > 50 µM[2] |

| Huh-7 | Human Hepatocellular Carcinoma | > 50 µM[2] |

| HepG2 | Human Liver Carcinoma | > 50 µM[2] |

| A549 | Human Lung Carcinoma | > 50 µM[2] |

| BHK-21 | Baby Hamster Kidney | > 50 µM[2] |

| CRFK | Feline Kidney | > 120 µM[4] |

| HG23 | Human Gastric | > 120 µM[4] |

Experimental Protocols: In Vitro Assays

-

Protocol: General In Vitro Safety Screening

-

Objective: To assess the potential for off-target pharmacological effects.

-

Methodology: NITD008 was screened against a panel of over 150 targets, including G-protein coupled receptors, ion channels, kinases, and transporters. Standard radioligand binding assays and enzymatic assays were utilized. Specific functional assays for hERG (patch clamp) and cytotoxicity assays for CYP450 inhibition were performed according to industry-standard protocols. Genotoxicity was assessed using the bacterial reverse mutation Ames test and an in vitro micronucleus assay in mammalian cells.[2]

-

-

Protocol: In Vitro Cytotoxicity (RAW264.7 Cells)

-

Objective: To determine the concentration of NITD008 that causes 50% cell death.

-

Methodology: RAW264.7 cells were seeded in 96-well plates. After cell adherence, the medium was replaced with fresh medium containing serial dilutions of NITD008. Cells were incubated for a specified period (e.g., 48 hours). Cell viability was assessed using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity. The CC₅₀ value was calculated by fitting the dose-response curve.[3][4]

-

In Vivo Preclinical Safety Studies

Repeat-dose toxicity studies were conducted in two species, rats and dogs, to evaluate the safety of NITD008 upon systemic exposure.

Caption: Generalized workflow for in vivo preclinical toxicity studies.

Summary of In Vivo Findings

The No-Observed-Adverse-Effect Level (NOAEL) could not be determined in 2-week studies for either rats or dogs, indicating that toxicity occurred even at the lowest doses tested in those studies.[2]

| Table 3: In Vivo Repeat-Dose Toxicology Summary | |||||

| Species | Dose | Route | Duration | Key Findings | NOAEL |

| Rat | 50 mg/kg/day | p.o. | 1 week | No adverse effects observed. | 50 mg/kg/day[2] |

| Rat | 10 mg/kg/day | p.o. | 2 weeks | Irreversible corneal opacities, blood abnormalities, movement disorders. | Not achieved[2] |

| Dog | 1 mg/kg/day | p.o. | 2 weeks | Moderate weight loss, decreased motor activity, retching, mucoid or bloody feces. | Not achieved[2] |

Experimental Protocols: In Vivo Studies

-

Protocol: Repeat-Dose Toxicity Studies in Rats and Dogs

-

Objective: To evaluate the potential toxicity of NITD008 following daily oral administration for 1 or 2 weeks.

-

Animal Models: Sprague-Dawley rats and Beagle dogs were used.[2] Animals were acclimated to laboratory conditions before study initiation.

-

Administration: NITD008 was administered orally (p.o.) via gavage once daily. A vehicle control group was included in each study.

-

In-Life Assessments: Daily clinical observations for signs of toxicity, weekly body weight measurements, and food consumption were recorded. For the 2-week studies, this included detailed veterinary examinations and ophthalmology evaluations.

-

Terminal Procedures: At the end of the dosing period, animals were euthanized. Blood samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and major organs and tissues were collected, weighed, and preserved for histopathological examination.[2]

-

-

Protocol: Pharmacokinetic (PK) Studies

-

Objective: To determine the pharmacokinetic profile of NITD008 in multiple species.

-

Animal Models: Studies were conducted in mice, rats, and dogs.[5]

-

Administration: The compound was administered via both intravenous (i.v.) and oral (p.o.) routes to assess bioavailability.

-

Sampling: Serial blood samples were collected at predetermined time points post-dosing.

-

Analysis: Plasma concentrations of NITD008 were quantified using a validated LC/MS/MS (Liquid Chromatography with tandem mass spectrometry) method. Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) were calculated using noncompartmental analysis with WinNonLin software.[5]

-

Conclusion

The preclinical safety evaluation of NITD008 revealed a significant disconnect between its in vitro and in vivo profiles. While in vitro assays predicted a low risk of off-target activity and cytotoxicity, repeat-dose in vivo studies uncovered severe, organ-specific toxicities in both rats and dogs at relatively low dose levels, particularly with extended (2-week) administration.[2] The irreversible corneal opacities in rats and gastrointestinal and systemic effects in dogs were deemed too severe for progression into human clinical trials.[1][2] Although NITD008 itself is not a viable clinical candidate, its potent antiviral mechanism and the extensive preclinical data serve as a crucial reference for the development of safer nucleoside analog inhibitors for flaviviruses and other emerging viral diseases.

References

The Adenosine Analog NITD008: A Technical Guide to its Antiviral Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

NITD008 is a potent adenosine analog inhibitor with broad-spectrum antiviral activity against a range of RNA viruses, most notably flaviviruses such as Dengue, Zika, West Nile, and Yellow Fever viruses.[1] Developed as a potential therapeutic agent, its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. While preclinical toxicity has halted its development for human use, NITD008 remains a valuable research tool for understanding flavivirus replication and for the development of next-generation antiviral compounds. This technical guide provides an in-depth overview of the adenosine analog nature of NITD008, its mechanism of action, quantitative antiviral data, and detailed experimental protocols for its characterization.

The Adenosine Analog Nature of NITD008

NITD008 is structurally similar to the natural nucleoside adenosine. This similarity allows it to be recognized and processed by host cell kinases, which phosphorylate it to its active triphosphate form, NITD008-triphosphate (NITD008-TP). As an adenosine analog, NITD008-TP then acts as a competitive inhibitor of the viral RdRp, competing with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand.

The key structural modifications of NITD008 compared to adenosine are the substitution of the nitrogen at the 7-position of the purine ring with a carbon atom (a 7-deaza modification) and the presence of an acetylene group at the 2'-C position of the ribose sugar.[2] The 7-deaza modification is known to enhance the inhibitory potency of nucleoside analogs against HCV RdRp.[2][3] Once incorporated into the growing RNA chain, the modified ribose moiety of NITD008 prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus acting as a chain terminator and halting viral RNA synthesis.[1][4]

Quantitative Antiviral Activity of NITD008

The antiviral potency of NITD008 has been evaluated against a wide range of viruses in various cell lines. The following tables summarize the key quantitative data, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50.

| Table 1: Antiviral Activity (EC50) of NITD008 Against Various Viruses | | :--- | :--- | :--- | :--- | | Virus | Virus Strain | Cell Line | EC50 (µM) | | Dengue Virus (DENV-2) | New Guinea C | Vero | 0.64[1] | | Dengue Virus (DENV) | All four serotypes | Various | 4 - 18[5] | | Zika Virus (ZIKV) | GZ01/2016 | Vero | 0.241[6] | | Zika Virus (ZIKV) | FSS13025/2010 | Vero | 0.137[6] | | West Nile Virus (WNV) | New York 3356 | Vero | Not explicitly stated, but inhibited | | Yellow Fever Virus (YFV) | 17D vaccine strain | Vero | Not explicitly stated, but inhibited | | Powassan Virus (PWV) | 64–7062 | Vero | Not explicitly stated, but inhibited | | Hepatitis C Virus (HCV) | Genotype 1b replicon | Huh-7 | 0.11[1] | | Murine Norovirus (MNV) | Not specified | RAW264.7 | 0.91[7] | | Feline Calicivirus (FCV) | Not specified | CRFK | 0.94[7] | | Human Norovirus | Norwalk replicon | HG23 | 0.21[7] |

| Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) of NITD008 | | :--- | :--- | :--- | :--- | | Cell Line | CC50 (µM) | Virus | Selectivity Index (SI = CC50/EC50) | | Vero | >50 | DENV-2 | >78 | | RAW264.7 | 15.7 | MNV | 17.2[7] | | CRFK | >120 | FCV | ≥127.6[7] | | HG23 | >120 | Human Norovirus (replicon) | ≥571.4[7] |

| Table 3: Inhibition of RNA-dependent RNA Polymerase (RdRp) Activity (IC50) by NITD008-triphosphate | | :--- | :--- | | Viral Polymerase | IC50 (µM) | | Dengue Virus (DENV) RdRp | 0.31[1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections provide step-by-step protocols for key experiments used to characterize the antiviral activity of NITD008.

Plaque Reduction Assay

This assay is considered the gold standard for quantifying infectious virus particles and assessing the ability of a compound to inhibit viral replication.

Materials:

-

Host cells permissive to the virus of interest (e.g., Vero, BHK-21)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Virus stock of known titer

-

NITD008 stock solution

-

Overlay medium (e.g., containing methylcellulose or agarose)

-

Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.

-

Compound Dilution: Prepare serial dilutions of NITD008 in cell culture medium.

-

Virus Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a known amount of virus (typically aiming for 50-100 plaque-forming units (PFU) per well) in the presence of the different concentrations of NITD008 or a vehicle control.

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption to the cells.

-

Overlay Application: After the adsorption period, remove the virus inoculum and overlay the cell monolayer with an overlay medium containing the corresponding concentrations of NITD008. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized areas of cell death (plaques).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. The stain will color the viable cells, leaving the plaques (areas of dead cells) unstained and visible.

-